N-(Benzo[d]thiazol-2-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .Physical and Chemical Properties Analysis
Each of these compounds crystallized in a different crystal system or space group, namely a monoclinic crystal system with P 2 1 / n and C 2/ c space groups for o -NO 2 and m -NO 2 derivatives, respectively, and an orthorhombic crystal system ( Pbcn space group) for p -NO 2 derivative .Scientific Research Applications
Synthesis, Characterization, Metal Sorption, and Biological Activity of Poly(N-heterocylic Acrylamide)
This research focuses on the preparation of N-heterocyclic acrylamide monomers, particularly those with thiazolyl moieties, to create efficient chelating agents. These polymers, especially those containing benzo[d]thiazol-2-yl moieties, have been found highly selective in sorbing metal ions like Fe3+, Pb2+, Cd2+, Ni2+, and Cu2+. Their thermal properties, morphology, and antimicrobial activities were also examined (Al-Fulaij et al., 2015).
Chemical Synthesis and Optimization
On Water Metal-Free Synthesis of Highly Functionalized Benzothiazolylidene from ortho-Haloanilines
This study showcases an eco-friendly synthesis process for benzo[d]thiazolylidene benzamide, utilizing water as a solvent. The method involves a cascade synthesis from ortho-iodoanilines, acrylates, and aroyl isothiocyanates, forming a thiourea intermediate and leading to the desired product. This metal-free synthesis pathway is noted for its environmental friendliness and efficiency (Saini et al., 2019).
Photocatalytic Applications
Synthesis of CF2H-containing Oxindoles via Photoredox-catalyzed Radical Difluoromethylation and Cyclization of N-arylacrylamides
The research presents a photocatalytic method for difluoromethylation and cyclization of N-aryl acrylamides, using difluoromethyl benzo[d]-thiazol-2-yl sulfone as a reagent. This method offers a mild condition approach to synthesizing a variety of CF2H-containing oxindoles, which are valuable in various chemical applications (Zhu et al., 2019).
Fluorescence and Biological Activities
Synthesis of Novel Pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole Derivatives
This study details the synthesis of novel derivatives with remarkable fluorescence properties and significant antimicrobial and antiviral activities. The compounds synthesized exhibit high quantum yields and are potent against various microbial strains, highlighting their potential in biological applications (Azzam et al., 2020).
Mechanism of Action
Target of Action
N-(Benzo[d]thiazol-2-ylmethyl)acrylamide, hereafter referred to as BTMA, is a compound that has been found to have multiple targets of action. It has been shown to have antibacterial activity , anti-inflammatory properties , and antitubercular effects . The primary targets of BTMA are likely to be the enzymes or proteins involved in these biological processes.
Mode of Action
For example, in its role as an anti-inflammatory agent, BTMA has been shown to inhibit COX-1, an enzyme involved in inflammation . In its antibacterial role, BTMA has been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
BTMA affects several biochemical pathways. As an anti-inflammatory agent, it inhibits the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation .
Pharmacokinetics
Like many other compounds containing a thiazole ring, btma is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could affect its bioavailability, or the extent and rate at which it reaches its site of action in the body.
Result of Action
The result of BTMA’s action is a reduction in inflammation and bacterial activity. In the case of inflammation, BTMA’s inhibition of COX-1 results in a decrease in the production of prostaglandins, thereby reducing inflammation . In terms of its antibacterial activity, BTMA’s action results in the death of bacterial cells .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-10(14)12-7-11-13-8-5-3-4-6-9(8)15-11/h2-6H,1,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZQFIQEDGZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156702-50-9 |
Source
|
Record name | N-(benzo[d]thiazol-2-ylmethyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.